N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-5-bromonicotinamide
Description
N-(6-(Benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-5-bromonicotinamide is a pyrimidine derivative featuring a benzo[d][1,3]dioxol-5-ylmethoxy substituent at position 6 and a 5-bromonicotinamide group at position 2. The benzo[d][1,3]dioxole moiety (a methylenedioxybenzene derivative) is associated with enhanced metabolic stability and binding affinity in pharmacologically active compounds, while the bromine atom on the nicotinamide group may influence electronic properties and target interactions .
Properties
IUPAC Name |
N-[6-(1,3-benzodioxol-5-ylmethoxy)pyrimidin-4-yl]-5-bromopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN4O4/c19-13-4-12(6-20-7-13)18(24)23-16-5-17(22-9-21-16)25-8-11-1-2-14-15(3-11)27-10-26-14/h1-7,9H,8,10H2,(H,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYQWUDCEMMOOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)COC3=NC=NC(=C3)NC(=O)C4=CC(=CN=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzo[d][1,3]dioxol Substituents
Several compounds share the benzo[d][1,3]dioxole moiety attached to pyrimidine or related heterocycles:
Key Observations :
- The benzo[d][1,3]dioxole group is frequently introduced via Suzuki coupling (e.g., M5) or amine substitution (e.g., compound 3) .
- The target compound’s 5-bromonicotinamide group is distinct; analogues often feature sulfonamides (M5) or carboxamides (compound 3) instead. Bromine may enhance steric bulk or electron-withdrawing effects compared to chlorine or methyl groups .
Pharmacological and Electronic Comparisons
Halogen Effects:
Bioactivity of Analogues:
- M5 () : A key intermediate in synthesizing pipersentan, an endothelin receptor antagonist for pulmonary hypertension. The benzo[d][1,3]dioxole group likely contributes to metabolic stability and receptor affinity .
- Compound 3 (): Targets cereblon or kinase pathways due to its isoindolinone-dioxopiperidine motif, a common scaffold in proteolysis-targeting chimeras (PROTACs) .
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